N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide
Description
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide is a chiral acetamide derivative featuring a tetrahydrofuran (oxolane) ring with stereochemical configurations at the 3R and 4R positions. The compound comprises an acetamide group (-NHCOCH3) attached to the oxolane ring at position 3 and a hydroxyl group (-OH) at position 4. Its molecular formula is C6H11NO3, with a molecular weight of 145.16 g/mol. This compound belongs to the class of N-acylated amino sugar derivatives, sharing structural similarities with biologically relevant molecules like N-acetylgalactosamine (GalNAc) .
Properties
IUPAC Name |
N-[(3R,4R)-4-hydroxyoxolan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-5-2-10-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQIUKFPXWKFP-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1COCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1COC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,4-epoxybutanol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the carbonyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and sulfonates.
Major Products Formed:
Oxidation: The major product is N-[(3R,4R)-4-oxo-oxolan-3-yl]acetamide.
Reduction: The major product is N-[(3R,4R)-4-hydroxymethyl-oxolan-3-yl]acetamide.
Substitution: The major products depend on the substituting group.
Scientific Research Applications
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Hydroxyoxolan derivative | Reaction with acetic anhydride |
| 2 | Acetic anhydride/acetyl chloride | Controlled temperature and pH |
| 3 | Purification | Column chromatography |
Chemistry
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:
- Oxidation : Converting the hydroxy group into carbonyl compounds.
- Reduction : Transforming the amide into amines.
- Substitution Reactions : Modifying the acetamide group to introduce different functional groups.
Biology
In biological research, this compound has been investigated for its potential roles in enzyme inhibition and protein interactions. Notably, it has shown promise in:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development .
- Protein Interactions : It has been explored for its ability to modulate protein-protein interactions, which are critical in various cellular processes.
Medicine
The therapeutic potential of this compound is being actively researched:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, a screening assay indicated significant inhibition of tumor growth at specific concentrations .
- Antiviral Activity : Research has indicated that derivatives of this compound may possess antiviral properties, potentially acting against viral pathogens by inhibiting key viral enzymes .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values suggesting effective therapeutic concentrations.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against histone deacetylases (HDACs), which are implicated in cancer progression. The compound showed promising inhibitory activity, indicating its potential as a lead compound for HDAC inhibitors .
Mechanism of Action
The mechanism by which N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: The pathways include various biochemical processes that lead to the desired biological or chemical outcomes.
Comparison with Similar Compounds
N-Acetylated Amino Sugars
N-Acetylgalactosamine (GalNAc)
- Structure : A hexose derivative with the IUPAC name N-[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- Molecular Formula: C8H15NO6 (MW: 221.21 g/mol).
- Key Differences: Larger six-membered pyranose ring vs. the five-membered oxolane ring in the target compound. Additional hydroxymethyl (-CH2OH) and hydroxyl groups, enhancing hydrophilicity and hydrogen-bonding capacity. Established role in O-linked glycosylation, unlike the less-characterized target compound.
Biological Relevance : GalNAc is a critical substrate for glycosyltransferases in post-translational protein modification, while the smaller oxolane-based structure of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide may offer distinct pharmacokinetic properties due to reduced steric hindrance .
Pyrrolidine-Based Acetamides
N-[(3R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide
- Structure : A five-membered pyrrolidine ring with hydroxy and hydroxymethyl substituents .
- Key Differences: Pyrrolidine ring (saturated five-membered nitrogen ring) vs. oxolane (oxygen-containing ring).
- Hypothesized Activity: Similar to iminosugars, this compound may inhibit enzymes like α-mannosidases due to structural mimicry of transition states .
Piperidine and Piperidin Derivatives
rac-2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide
- Structure: A piperidine ring with trifluoroacetamide and methyl substituents (Note: Evidence lists conflicting formula C6H9BrN2OS; bromine may replace trifluoro groups in a related compound) .
- Molecular Formula : C6H9BrN2OS (MW: 237.12 g/mol).
- Piperidine’s six-membered ring offers greater conformational flexibility than oxolane.
Complex Oxane Derivatives
N-[(2R,3R,4R,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- Structure : A branched oligosaccharide derivative with octoxy and multiple hydroxyl groups .
- Molecular Formula: C22H41NO11 (MW: 495.56 g/mol).
- Key Differences :
- Extended glycosidic linkages and octoxy group drastically increase molecular weight and hydrophobicity.
- Likely roles in carbohydrate-based drug delivery systems, contrasting with the simpler target compound.
Aromatic Acetamides
N-(4-Hydroxyphenyl)acetamide
- Structure : Aromatic ring with acetamide and para-hydroxyl groups .
- Molecular Formula: C8H9NO2 (MW: 151.16 g/mol).
- Key Differences: Planar aromatic structure vs. alicyclic oxolane. Known analgesic properties (e.g., paracetamol derivatives), unlike the sugar-like target compound.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Relevance |
|---|---|---|---|---|
| This compound | C6H11NO3 | 145.16 | Oxolane, Acetamide, Hydroxy | Potential glycosylation analog |
| N-Acetylgalactosamine (GalNAc) | C8H15NO6 | 221.21 | Pyranose, Acetamide, Multiple -OH | O-linked glycosylation substrate |
| N-[(3R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide | - | - | Pyrrolidine, Acetamide, Hydroxymethyl | Hypothesized glycosidase inhibition |
| rac-2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide* | C6H9BrN2OS | 237.12 | Piperidine, Bromine/Trifluoroacetamide | Metabolic stability studies |
| N-(4-Hydroxyphenyl)acetamide | C8H9NO2 | 151.16 | Aromatic, Acetamide, -OH | Analgesic precursor |
*Note: Discrepancy exists between name (trifluoro) and formula (bromine) in .
Research Findings and Implications
- N-Acetylgalactosamine: Well-characterized in glycobiology, serving as a substrate for glycosyltransferases. The target compound’s smaller structure may enable novel enzyme interactions or improved membrane permeability .
- Brominated Piperidine Derivative : The presence of bromine () may enhance halogen bonding in drug-receptor interactions but raises toxicity concerns .
- Aromatic Acetamides : Highlight the trade-off between aromaticity (pharmacokinetic advantages) and alicyclic structures (solubility and specificity) .
Notes
Biological Activity
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide, also known as a derivative of tetrahydrofuran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an acetamide group and a hydroxylated oxolane ring. These attributes may confer various biological properties that are of interest for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| InChI Key | InChI=1S/C6H11NO3/c1-4(8)7-5-2-10-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8)/t5-,6-/m0/s1 |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact with active sites of specific enzymes, potentially modulating their activity. For example, studies have shown that compounds similar to this molecule can inhibit isocitrate dehydrogenase (IDH), an enzyme involved in metabolic pathways critical for cellular respiration and energy production .
Study 1: Enzyme Interactions
A study focused on the interaction of tetrahydrofuran derivatives with IDH demonstrated that modifications in the hydroxyl and acetamide groups significantly influenced binding affinity and inhibitory potency. This suggests that this compound could similarly affect IDH activity and warrants further investigation into its enzymatic interactions .
Study 2: Antiviral Screening
In a screening assay for antiviral compounds against SARS-CoV2, several tetrahydrofuran derivatives showed promising results in inhibiting viral proteases. Although this compound was not specifically tested, the positive outcomes for structurally related compounds indicate a potential pathway for future research into its antiviral capabilities .
The mechanism by which this compound exerts its biological effects likely involves hydrogen bonding and hydrophobic interactions with target enzymes or receptors. The rigidity provided by the oxolane ring enhances its binding affinity to active sites, potentially leading to significant biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
